2-Chloro-4-methyl-1,3-benzoxazole
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Overview
Description
2-Chloro-4-methyl-1,3-benzoxazole is a heterocyclic aromatic organic compound It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-4-chlorophenol with acetic anhydride, followed by cyclization under acidic conditions to form the benzoxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts are often employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-Chloro-4-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, protein kinases, or other enzymes critical for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
2-Chloro-4-methyl-1,3-benzoxazole can be compared with other benzoxazole derivatives:
2-Methylbenzoxazole: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Chloro-1,3-benzoxazole: Lacks the methyl group, which can affect its electronic properties and applications.
4-Methyl-1,3-benzoxazole:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUINKKWQLZQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001185-81-4 |
Source
|
Record name | 2-chloro-4-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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